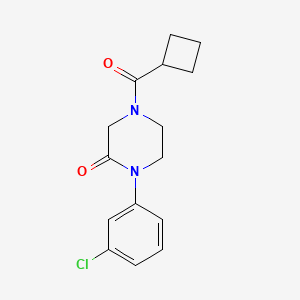

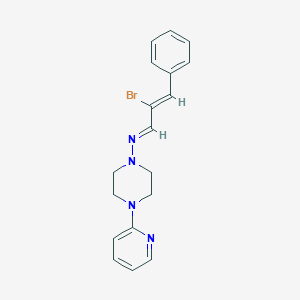

![molecular formula C14H12ClN3 B5565646 (3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” is an organic compound that belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle and has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has shown promising activity against Mycobacterium tuberculosis (Mtb), the bacteria causing tuberculosis .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The structure-activity relationship (SAR) exploration of the aromatic ring on C-3 led to the development of amine-substituted 3-arylimidazo[1,2-a]pyridine analogs .Molecular Structure Analysis

The molecular structure of “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle . This core is attached to a 3-chlorophenyl group and a methylamine group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications

Electrochemical Synthesis Applications

The electrochemical [4 + 1] tandem sp3(C–H) double amination process provides a direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines, which are prominent in pharmaceuticals, through a one-step electrochemical tandem reaction. This method is an efficient alternative to traditional multi-step processes, highlighting its significance in simplifying the production of complex pharmaceutical moieties (Wang et al., 2022).

Synthesis for Medicinal Chemistry

A convenient two-step synthesis approach has been developed for 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines. This synthesis method is particularly suitable for creating combinatorial libraries, demonstrating the compound's versatility in adapting to three-dimensional binding sites of biological targets, which is crucial for drug development (Schmid, Schühle, & Austel, 2006).

Biological Screening and Activity

The synthesis and biological screening of 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine have shown moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of these compounds in antimicrobial applications (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Metal-free Synthesis Approaches

Research has also focused on developing metal-free synthesis methods for imidazo[1,2-a]pyridines and their derivatives, demonstrating a sustainable approach to synthesizing these complex molecules. These methods emphasize the efficient formation of C-N, C-O, and C-S bonds, critical for diversifying the structures and functions of imidazo[1,2-a]pyridine derivatives for various applications, including medicinal chemistry (Cao et al., 2014).

Anticorrosive Properties

Interestingly, imidazo[1,2-a]pyridine derivatives have also been investigated for their anticorrosive properties. A study on the inhibition performance of novel imidazo[4,5-b]pyridine derivatives against mild steel corrosion demonstrated high inhibition performance, indicating their potential use in industrial applications to protect metals from corrosion (Saady et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the research on “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” could involve further exploration of the structure-activity relationship to improve its anti-Mtb activities while reducing its cytotoxicity . Additionally, the development of new synthetic strategies could also be a focus of future research .

properties

IUPAC Name |

3-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c15-11-4-3-5-12(8-11)16-9-13-10-18-7-2-1-6-14(18)17-13/h1-8,10,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRHWWOTIPRZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CNC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)